molecular formula C11H12FN5 B1482894 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098014-55-0

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1482894
CAS No.: 2098014-55-0
M. Wt: 233.24 g/mol
InChI Key: AFTJOUGQUWQBIV-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.

    Attachment of the pyridinyl group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluoroethyl group.

Scientific Research Applications

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(2-bromoethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

    1-(2-iodoethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide: Similar structure but with an iodoethyl group instead of a fluoroethyl group.

Uniqueness

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide is unique due to the presence of the fluoroethyl group, which can impart different chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-pyridin-2-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c12-4-6-17-7-8(11(13)14)10(16-17)9-3-1-2-5-15-9/h1-3,5,7H,4,6H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTJOUGQUWQBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 4
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 5
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 6
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide

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